

Upacicalcet Sodium Hydrate: A Comprehensive Technical Review of its Pharmacological Properties

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Compound of Interest

Compound Name: Upacicalcet sodium

Cat. No.: B10829539

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Abstract

Upacicalcet sodium hydrate is a novel small-molecule calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis. As a positive allosteric modulator of the calcium-sensing receptor (CaSR), Upacicalcet offers a distinct therapeutic approach to managing the mineral and bone disorders associated with chronic kidney disease (CKD-MBD). This technical guide provides an in-depth review of the pharmacological properties of Upacicalcet, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a summary of key preclinical and clinical findings, presented in structured tables for clarity. Furthermore, this document outlines the experimental protocols employed in pivotal studies and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction

Secondary hyperparathyroidism is a common and serious complication of chronic kidney disease, characterized by elevated parathyroid hormone (PTH) levels, which contribute to bone disease, cardiovascular calcification, and increased mortality.^{[1][2]} Calcimimetics are a class of drugs that enhance the sensitivity of the CaSR on the parathyroid gland to extracellular

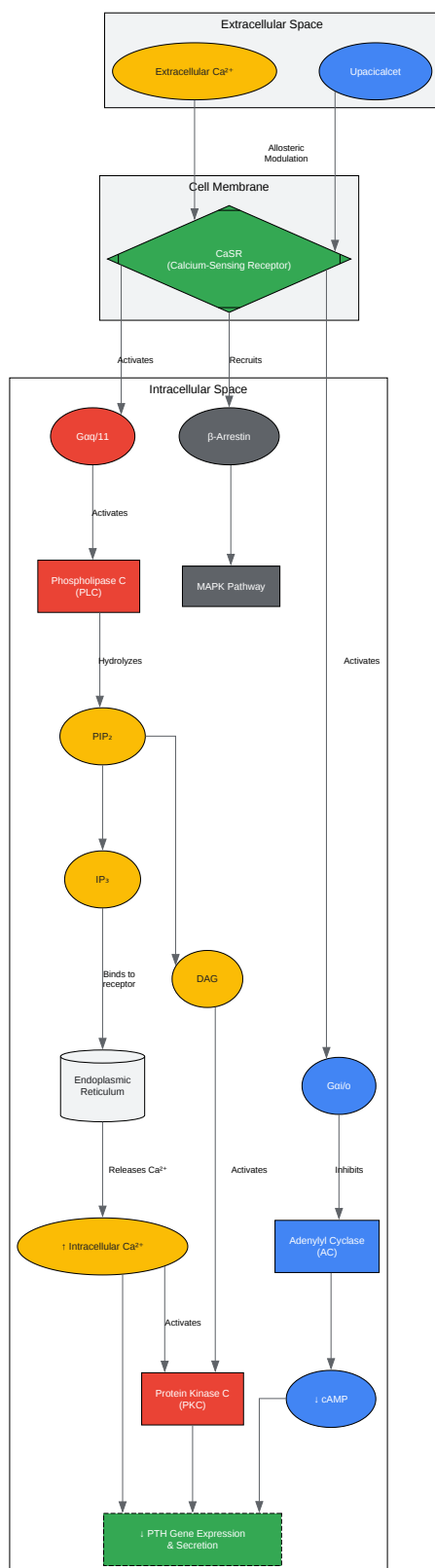
calcium, thereby suppressing PTH secretion.[1][2] **Upacicalcet sodium** hydrate, administered intravenously, represents a newer generation of calcimimetics designed to improve the management of SHPT in the hemodialysis population.[3][4]

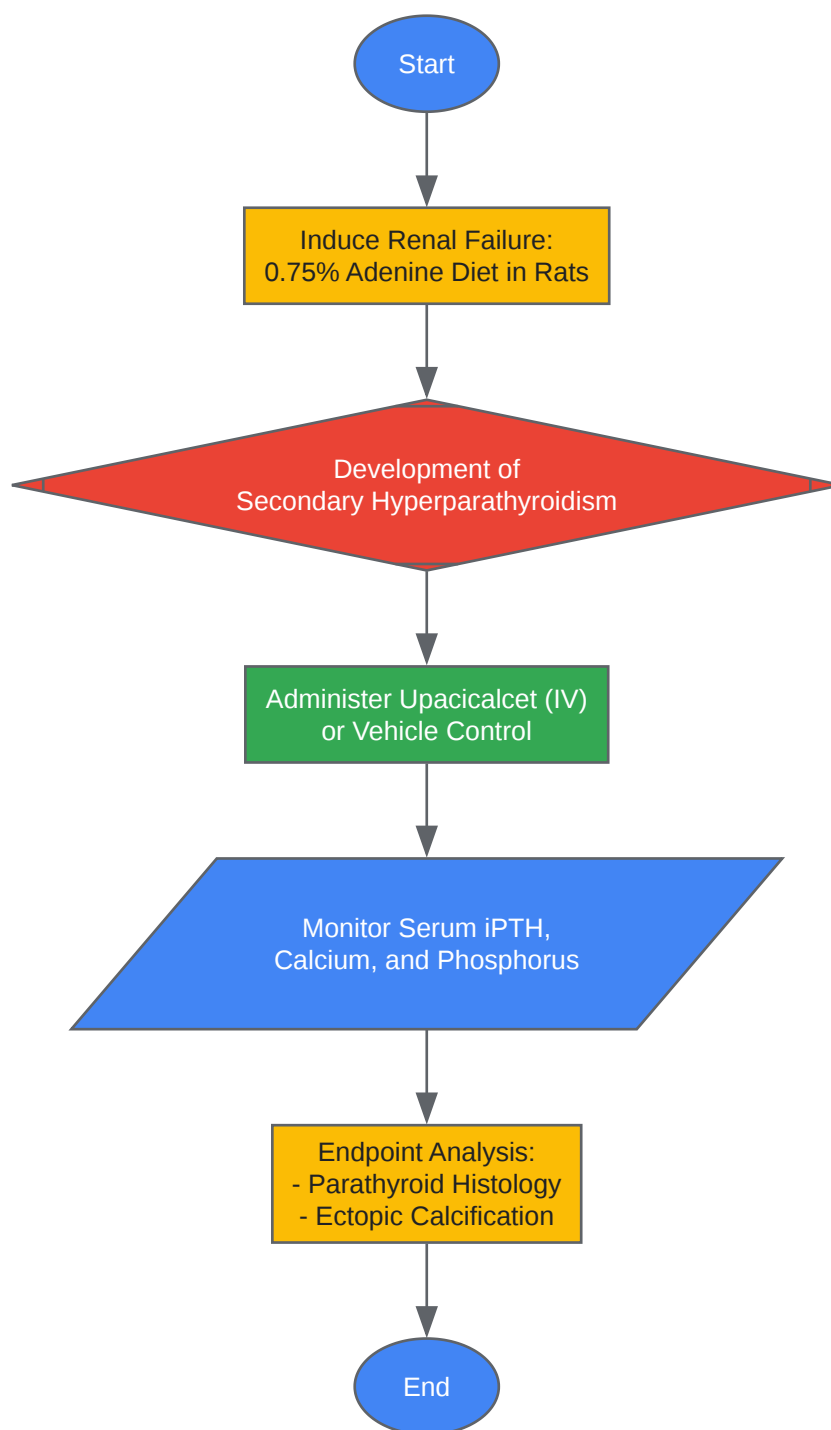
Mechanism of Action

Upacicalcet is a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor (GPCR) crucial for maintaining calcium homeostasis.[5][6] Unlike endogenous calcium which acts as an orthosteric agonist, Upacicalcet binds to a distinct allosteric site within the transmembrane domain of the CaSR, specifically at the amino acid binding site.[5][7] This binding increases the receptor's sensitivity to extracellular calcium ions.[1][2] Consequently, at any given calcium concentration, the CaSR is more readily activated in the presence of Upacicalcet, leading to the suppression of PTH synthesis and secretion from the parathyroid glands.[1][2]

Calcium-Sensing Receptor (CaSR) Signaling Pathway

The activation of the CaSR by Upacicalcet initiates a cascade of intracellular signaling events. The CaSR is primarily coupled to the Gq/11 and Gi/o families of G proteins.





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